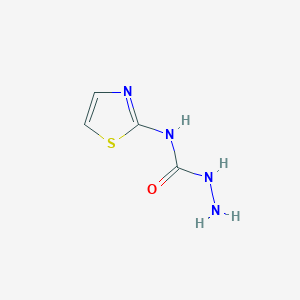

4-(Thiazol-2-yl)semicarbazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4OS |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

1-amino-3-(1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C4H6N4OS/c5-8-3(9)7-4-6-1-2-10-4/h1-2H,5H2,(H2,6,7,8,9) |

InChI Key |

VFJAIBUEXZUFGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)NC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thiazol 2 Yl Semicarbazide and Its Derivatives

Established Synthetic Pathways for 4-(Thiazol-2-yl)semicarbazide

The construction of the this compound core can be achieved through several strategic synthetic routes. These methods typically involve building the semicarbazide (B1199961) functionality onto a pre-existing 2-aminothiazole (B372263) ring.

Reaction of 2-Aminothiazoles with Relevant Precursors

A primary method for synthesizing the target compound begins with 2-aminothiazole as the starting material. The synthesis involves a two-step process where the amino group of the thiazole (B1198619) undergoes acylation followed by the introduction of the hydrazine (B178648) group.

Initially, 2-aminothiazole derivatives can be reacted with acylating agents such as ethyl chloroformate. This reaction, a nucleophilic substitution, results in the formation of an intermediate ethyl carbamate (B1207046), specifically ethyl N-(4-phenylthiazol-2-yl)carbamate. ksu.edu.sa The exocyclic amino group of 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This pathway establishes the foundational carbamate linkage necessary for the subsequent formation of the semicarbazide. ksu.edu.sa Other related precursors for derivatizing the 2-amino group include isocyanates, which react to form urea (B33335) derivatives. nih.gov

Hydrazinolysis Approaches in Synthesis

The crucial step to convert the carbamate intermediate into this compound is hydrazinolysis. This process involves the reaction of the synthesized ethyl N-(4-phenylthiazol-2-yl)carbamate with hydrazine hydrate (B1144303). ksu.edu.sa

The reaction is typically carried out by refluxing the carbamate with hydrazine hydrate in a suitable solvent, such as ethanol. ksu.edu.sa During this process, the hydrazine molecule performs a nucleophilic attack on the carbonyl carbon of the carbamate, leading to the displacement of the ethoxy group and the formation of the desired semicarbazide product, 4-(4-phenylthiazol-2-yl)semicarbazide. ksu.edu.sa The successful formation of the semicarbazide can be confirmed through spectral analysis, with infrared spectroscopy showing characteristic absorption bands for the NH2 and NH groups. ksu.edu.sa

Methodological Variations and Yield Optimization

Optimizing the yield and purity of this compound involves careful consideration of reaction conditions. For the initial carbamate formation and subsequent hydrazinolysis, the choice of solvent, reaction time, and temperature are critical factors. ksu.edu.sa

Conventional methods often require prolonged reaction times, sometimes ranging from 3 to 72 hours under reflux in solvents like ethanol, often with an acid catalyst. ksu.edu.satandfonline.com To enhance efficiency, modern techniques such as microwave-assisted synthesis have been explored for related compounds. tandfonline.com Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions and higher yields, presenting a more environmentally benign approach. tandfonline.com The selection of the base or catalyst, particularly in the derivatization steps, also plays a pivotal role in driving the reaction to completion and minimizing side products.

Synthesis of Substituted this compound Derivatives

The synthesized this compound serves as a valuable intermediate for the creation of a diverse library of derivatives, primarily through reactions involving the terminal amino group of the semicarbazide moiety.

Derivatization at the Semicarbazide Moiety

The primary route for derivatization involves the condensation of the semicarbazide with various carbonyl compounds to form semicarbazones. This reaction targets the nucleophilic terminal -NH2 group of the semicarbazide.

Semicarbazones are readily synthesized by reacting this compound with a range of aldehydes and ketones. ksu.edu.sa This condensation reaction is a classic method for forming a C=N (imine) bond. ksu.edu.sanih.gov

The reaction is typically performed by refluxing an equimolar mixture of the semicarbazide and the respective carbonyl compound in ethanol, with a catalytic amount of a weak acid like glacial acetic acid. ksu.edu.sa The acid catalyst facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal amino group of the semicarbazide. This is followed by dehydration to yield the final semicarbazone. A variety of carbonyl compounds can be used, leading to a wide array of derivatives. ksu.edu.saresearchgate.net For example, reactions with isatin (B1672199) produce (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazides. researchgate.net

The following table summarizes examples of semicarbazone derivatives synthesized from 4-(4-phenylthiazol-2-yl)semicarbazide. ksu.edu.sa

| Carbonyl Precursor | Resulting Semicarbazone Derivative |

| p-Chlorobenzaldehyde | 1-(4-Chlorobenzylidene)-4-(4-phenylthiazol-2-yl)semicarbazide |

| p-Hydroxybenzaldehyde | 1-(4-Hydroxybenzylidene)-4-(4-phenylthiazol-2-yl)semicarbazide |

| Cyclopentanone | 1-Cyclopentylidene-4-(4-phenylthiazol-2-yl)semicarbazide |

| Cycloheptanone | 1-Cycloheptylidene-4-(4-phenylthiazol-2-yl)semicarbazide |

Introduction of Diverse Functional Groups

The semicarbazide moiety of this compound serves as a versatile handle for the introduction of a wide array of functional groups, primarily through condensation and cyclization reactions. A common strategy involves the reaction of the terminal nitrogen of the semicarbazide with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or semicarbazones. This approach is fundamental for creating a library of derivatives with varied substituents.

For instance, (4-substituted-thiazol-2-yl)semicarbazides can be reacted with isatin (indole-2,3-dione) to yield (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazides. researchgate.netresearchgate.net This reaction introduces the bulky and biologically relevant oxoindolinylidene group. Similarly, thiosemicarbazide (B42300) derivatives can react with substituted phenacyl bromides, which introduces an aryl ketone functional group and serves as a precursor for further cyclization to form the thiazole ring itself. niscpr.res.in

The synthesis of thiosemicarbazone derivatives is a key step for introducing further diversity. These are typically formed by refluxing a thiosemicarbazide with an appropriate aldehyde. niscpr.res.innih.gov For example, 1-((1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methylene)thiosemicarbazide is prepared by refluxing the corresponding aldehyde with thiosemicarbazide. niscpr.res.in These thiosemicarbazone intermediates can then be cyclized with α-halogenated carbonyl compounds to generate a variety of thiazole derivatives. mdpi.com This two-step process allows for the systematic introduction of different functional groups on both the thiazole ring and the side chain.

Further derivatization can be achieved by reacting the initial semicarbazide or its derivatives. For example, new indolic derivatives of thiosemicarbazides can be synthesized and subsequently cyclized into other heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles, expanding the chemical space accessible from the initial scaffold. nih.gov

Modification of the Thiazole Ring System

Substitution Patterns on the Thiazole Ring

The substitution pattern on the thiazole ring is a critical determinant of a molecule's properties, and various synthetic methods allow for precise control over the placement of different substituents. The classic Hantzsch thiazole synthesis is a cornerstone method, involving the condensation of an α-haloketone with a thioamide (or thiourea (B124793)/thiosemicarbazide). The choice of the α-haloketone directly dictates the substituents at the C4 and C5 positions of the thiazole ring.

For example, reacting thiosemicarbazide with different substituted phenacyl bromides leads to thiazole rings with various aryl groups at the C4 position. niscpr.res.in Similarly, reacting thiosemicarbazide with 2-aryl-4-formylthiazole or 2-aryl-5-formyl-4-methylthiazole precursors allows for the introduction of aryl, formyl, and methyl groups at various positions on the ring. nih.gov The versatility of this approach enables the synthesis of a wide range of N-heterocyclic derivatives with diverse substitution patterns. researchgate.net

Substituents can also be introduced at the C2 position, often by starting with a substituted thioamide or thiourea. The reactivity of the thiazole ring itself allows for further modifications, although electrophilic substitution typically requires activating groups. pharmaguideline.com The electron-donating or withdrawing nature of these substituents can significantly influence the chemical reactivity and biological activity of the resulting compounds. nih.gov

Below is a table summarizing examples of precursors used to generate specific substitution patterns on the thiazole ring.

| Thiazole Position | Substituent Group | Precursor Compound |

| C2 | Aryl | 2-Aryl-thiosemicarbazide |

| C4 | Aryl | Substituted Phenacyl Bromide |

| C4 | Methyl | Acetylacetone |

| C5 | Formyl | 2-Aryl-5-formyl-4-methylthiazole |

| C5 | Carboxylate | Ethyl 2-chloroacetoacetate |

Fusion with Other Heterocyclic Systems (e.g., Pyrazole (B372694), Indole)

Fusing the this compound scaffold with other heterocyclic systems is a powerful strategy for creating complex molecules with potentially enhanced biological activities. This molecular hybridization combines the structural features of different pharmacophores into a single entity.

Indole (B1671886) Fusion: The indole nucleus is a common fusion partner. A straightforward method involves the reaction of (4-substituted-thiazol-2-yl)semicarbazides with isatin (indole-2,3-dione). This condensation reaction forms a Schiff base at the C3 position of the isatin ring, directly linking the thiazole-semicarbazide moiety to the indole system. researchgate.netresearchgate.net These resulting molecules can then undergo further cyclization reactions to create more complex fused systems, such as N-(4-substituted-thiazol-2-yl)- researchgate.netnih.govnih.gov-oxadiazino nih.govbepls.comindol-3-amines. researchgate.netresearchgate.net The synthesis of various indole-derived thiosemicarbazones, which can then be cyclized, is another route to indole-thiazole hybrids. eurekaselect.com

Pyrazole Fusion: The combination of thiazole and pyrazole rings has been explored extensively. mdpi.com One synthetic approach involves synthesizing N-thiocarbamoyl-pyrazole derivatives from the reaction of α,β-unsaturated ketones with thiosemicarbazide. nih.gov These intermediates can then be cyclized using phenacyl bromides to afford novel pyrazolothiazole systems. nih.gov Another strategy involves a diazo-coupling reaction of a pyrazolone (B3327878) derivative with 2-aminothiazole to create a 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one scaffold. mdpi.com These methods highlight the modular nature of heterocyclic synthesis, where pre-formed pyrazole and thiazole precursors are joined together.

Other fused systems are also accessible. For example, pyranothiazole and thiazolopyranopyrimidine derivatives can be synthesized, demonstrating the flexibility of the thiazole core in creating diverse polycyclic structures. iaea.org

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to reduce environmental impact, improve safety, and enhance efficiency. bepls.com These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.

Solvent-Free and Catalytic Methodologies

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Microwave-assisted, solvent-free synthesis has emerged as a highly effective technique. For example, thiosemicarbazone-based thiazole adducts can be synthesized under solvent-free conditions using microwave irradiation, which dramatically reduces reaction times from hours to just a few minutes and often obviates the need for a catalyst. nih.gov This method provides high yields and is considered an environmentally benign approach. researchgate.net

Where solvents are necessary, greener alternatives like water or ethanol-water mixtures are preferred. nih.govacs.org The use of catalysts, particularly reusable and non-toxic ones, is another cornerstone of green thiazole synthesis. Recyclable catalysts such as NiFe2O4 nanoparticles have been successfully employed in one-pot, three-component reactions to produce thiazole scaffolds. nih.govacs.org These nanocatalysts can be easily recovered and reused multiple times without significant loss of activity. Similarly, recyclable cross-linked chitosan (B1678972) hydrogel has been used as a biocatalyst under ultrasonic irradiation, another energy-efficient technique that can accelerate reactions. mdpi.com

The table below compares conventional and green synthetic methods for thiazole derivatives.

| Feature | Conventional Method | Green Method |

| Reaction Time | Several hours (reflux) | 5-60 minutes |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasonic irradiation |

| Solvent | Organic solvents (e.g., Toluene) | Solvent-free, Water, Ethanol/Water |

| Catalyst | Often requires acid/base catalysts | Reusable nanocatalysts, Biocatalysts |

Efficiency and Atom Economy in Synthetic Protocols

Efficiency and atom economy are central metrics in evaluating the sustainability of a synthetic route. primescholars.com Atom economy refers to the conversion efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com

One-pot, multi-component reactions (MCRs) are particularly effective at improving both efficiency and atom economy. bepls.com By combining multiple reaction steps into a single operation, MCRs reduce the need for intermediate purification steps, which saves time, solvents, and materials, thereby minimizing waste. The synthesis of thiazole scaffolds through a one-pot, three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides is a prime example of this efficient approach. nih.govacs.org

Comparative Analysis of Synthetic Strategies for this compound and Its Derivatives: One-Pot vs. Multi-Step

The synthesis of this compound and its derivatives can be broadly approached through two primary strategies: one-pot multicomponent reactions and traditional multi-step synthesis. Each methodology presents a distinct set of advantages and disadvantages concerning efficiency, yield, reaction time, and operational simplicity. This analysis will compare these two synthetic paradigms, drawing on examples from the synthesis of structurally related thiazole derivatives.

One-Pot Synthesis: A Strategy of Efficiency

One-pot syntheses, particularly three-component reactions, have emerged as a highly efficient and atom-economical approach for the construction of complex heterocyclic systems, including derivatives of this compound. nih.govnih.govresearchgate.netresearchgate.netedu.krdijcce.ac.irnih.gov This strategy involves the simultaneous or sequential reaction of multiple starting materials in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates. This approach significantly reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry. nih.gov

A common one-pot approach for synthesizing thiazole derivatives involves the condensation of an α-halocarbonyl compound, thiosemicarbazide, and a third reactant, which can vary to introduce different substituents onto the thiazole ring or the semicarbazide moiety. nih.gov For instance, a facile, green, one-pot multicomponent synthesis of novel thiazole scaffolds has been reported utilizing an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in the presence of a reusable catalyst. nih.gov This method boasts reaction times of 45–60 minutes and yields ranging from 75% to 92%. nih.gov

Another example involves a one-pot, three-component reaction for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. This reaction utilizes 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate phenacyl bromides, with reaction times of 3–5 hours and yields between 68% and 78%. nih.gov

The key advantages of one-pot syntheses are summarized as:

Environmental Friendliness: Reduced solvent consumption and waste production make this a more sustainable synthetic route. nih.gov

Operational Simplicity: The streamlined procedure makes the synthesis easier to perform. edu.krd

Multi-Step Synthesis: A Traditional and Controlled Approach

Multi-step synthesis represents the classical approach to constructing complex molecules, where each reaction in the sequence is performed and the intermediate product is isolated and purified before proceeding to the next step. While often more time-consuming and labor-intensive than one-pot strategies, this method offers greater control over each reaction step and can be advantageous when dealing with sensitive functional groups or when a high degree of purity is required for each intermediate.

A plausible multi-step synthesis of a this compound derivative would typically involve the initial formation of a 2-aminothiazole derivative via the well-established Hantzsch thiazole synthesis. nih.gov This reaction involves the condensation of an α-haloketone with a thiourea derivative. The resulting 2-aminothiazole can then be reacted with a suitable reagent to introduce the semicarbazide moiety. For example, an alternative synthesis for a thiosemicarbazone derivative involved the refluxing of 2-(2-benzylidenehydrazinyl)-4-methylthiazole with thiosemicarbazide for 2 hours, resulting in a 75% yield after purification. nih.gov

Another multi-step approach could involve the initial synthesis of a thiosemicarbazone, which is then cyclized to form the thiazole ring. For example, the reaction of thiosemicarbazide with an appropriate ketone can yield a thiosemicarbazone, which can then be reacted with an α-haloketone to form the desired thiazole derivative. researchgate.net

The primary advantages of multi-step syntheses include:

Greater Control: Each reaction can be individually optimized for conditions such as temperature, solvent, and catalyst to maximize the yield and purity of the intermediate.

Characterization of Intermediates: The isolation of intermediates allows for their full characterization, which can be crucial for confirming the reaction pathway and for troubleshooting any synthetic issues.

Versatility: This approach can be more adaptable for the synthesis of a wider range of derivatives, as intermediates can be diverted to different reaction pathways to produce various analogs.

Comparative Summary

To provide a clearer comparison, the table below summarizes the key differences between one-pot and multi-step synthetic strategies for thiazole derivatives based on the available literature.

| Feature | One-Pot Synthesis | Multi-Step Synthesis |

| Number of Steps | Single operational step | Multiple discrete steps |

| Reaction Time | Generally shorter (minutes to a few hours) nih.govnih.gov | Typically longer (several hours to days) nih.gov |

| Overall Yield | Often higher due to reduced material loss nih.govnih.gov | Can be lower due to cumulative losses during intermediate purification |

| Purification | Final product purification only | Purification required after each step |

| Solvent/Reagent Use | Minimized | Higher consumption of solvents and reagents |

| Operational Complexity | Simpler and more streamlined | More complex and labor-intensive |

| Control over Reaction | Less control over individual transformations | High degree of control over each step |

| Intermediate Analysis | Not possible | Allows for full characterization of intermediates |

Spectroscopic and Structural Elucidation of 4 Thiazol 2 Yl Semicarbazide Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational and rotational energy states of bonds, with each type of bond absorbing infrared radiation or scattering Raman light at a characteristic frequency.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful method for identifying the functional groups within the 4-(thiazol-2-yl)semicarbazide framework. researchgate.net The analysis of the FT-IR spectra of these derivatives reveals several characteristic absorption bands corresponding to specific bond vibrations.

The semicarbazide (B1199961) moiety gives rise to distinct peaks. The N-H stretching vibrations of the amine and amide groups are typically observed as sharp or broad bands in the region of 3100–3500 cm⁻¹. nih.gov For instance, in a series of (Z)-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives, N-H stretching bands were identified at 3156 cm⁻¹, while other thiazole (B1198619) derivatives showed N-H bands in the range of 3138-3418 cm⁻¹. mdpi.comipb.pt The carbonyl group (C=O) of the semicarbazide backbone produces a strong, sharp absorption band, typically found between 1650 and 1725 cm⁻¹. mdpi.com In various derivatives, this C=O stretch has been reported at 1683 cm⁻¹, 1698 cm⁻¹, and 1719 cm⁻¹. ipb.ptnih.gov

The thiazole ring also presents a unique vibrational fingerprint. The C=N stretching vibration within the heterocyclic ring is commonly found in the 1550–1625 cm⁻¹ range. rsc.org Studies have reported these C=N bands at 1542 cm⁻¹, 1583 cm⁻¹, and 1618 cm⁻¹. nih.gov The C-S bond, integral to the thiazole ring, typically shows weaker absorptions in the fingerprint region, with C-S-C vibrations noted around 690–750 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100 - 3500 | nih.gov |

| C=O (Semicarbazide) | Stretching | 1650 - 1725 | mdpi.com |

| C=N (Thiazole Ring/Imine) | Stretching | 1540 - 1630 | nih.govrsc.org |

| C-S-C (Thiazole Ring) | Stretching | 690 - 750 | nih.gov |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy serves as a complementary technique to FT-IR for structural elucidation. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar, symmetric bonds and is particularly useful for analyzing the skeletal vibrations of heterocyclic and aromatic rings.

In the analysis of thiazole and its derivatives, the Raman spectrum shows characteristic bands in the fingerprint region (800–1800 cm⁻¹). huji.ac.il A notable band for the thiazole ring is the C=N stretching vibration, which has been identified around 1388 cm⁻¹. huji.ac.il Other significant bands in the Raman spectra of thiazole-related compounds include C=C and C=N stretching modes, as well as C-H in-plane bending vibrations, which appear between 1400 and 1520 cm⁻¹. researchgate.net The C-H stretching modes of the thiazole ring are typically observed at higher frequencies, in the range of 3090–3130 cm⁻¹. scilit.com The analysis of these bands helps confirm the integrity of the thiazole ring structure within the derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Through the analysis of the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the complete structure of this compound derivatives can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectra of this compound derivatives, typically recorded in solvents like DMSO-d₆, show characteristic signals for the protons on the thiazole ring and the semicarbazide chain. diva-portal.org

The proton attached to the C5 position of the thiazole ring (H-5) typically appears as a singlet in the range of δ 6.90–7.90 ppm. ipb.ptsdsu.edu For example, in one derivative, this proton was observed at δ 7.31 ppm, confirming the formation of the thiazole ring. diva-portal.orgyoutube.com The protons of the semicarbazide moiety (N-H) are exchangeable with D₂O and appear as broad or sharp singlets at lower fields. The chemical shifts of these N-H protons are highly dependent on the solvent, concentration, and molecular structure, but are frequently observed in the δ 9.50–13.50 ppm range. ipb.ptsdsu.edu Specific signals for the three N-H protons in thiosemicarbazide (B42300) derivatives have been reported at chemical shifts such as δ 9.58, 10.12, and 11.73 ppm. mdpi.comsdsu.edu Protons on substituents attached to the thiazole ring or the semicarbazide chain will appear in their respective characteristic regions.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Thiazole C5-H | 6.90 - 7.90 | Singlet | ipb.ptsdsu.edu |

| Semicarbazide N-H | 9.50 - 13.50 | Singlet (broad or sharp) | mdpi.comipb.ptsdsu.edu |

| Imine N=CH | 7.85 - 8.50 | Singlet | huji.ac.ildiva-portal.org |

| Aromatic Ar-H | 7.00 - 8.50 | Multiplet, Doublet | ipb.pt |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the thiazole ring and the semicarbazide group resonate at characteristic chemical shifts.

The C2 carbon of the thiazole ring, being attached to two heteroatoms (N and S), is significantly deshielded and typically appears in the region of δ 168.0–171.0 ppm. huji.ac.il The C4 and C5 carbons of the thiazole ring are observed further upfield. C4 generally resonates between δ 148.0 and 161.0 ppm, while the C5 carbon signal is found in the δ 100.0–115.0 ppm range. huji.ac.ilsdsu.edu The carbonyl carbon of the semicarbazide group (C=O) is also found at a low field, with its chemical shift appearing around δ 154.0–169.0 ppm, depending on the derivative. mdpi.com

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Thiazole C2 | 168.0 - 171.0 | huji.ac.il |

| Thiazole C4 | 148.0 - 161.0 | huji.ac.il |

| Thiazole C5 | 100.0 - 115.0 | huji.ac.ilsdsu.edu |

| Semicarbazide C=O | 154.0 - 169.0 | mdpi.com |

Advanced NMR Techniques (e.g., ¹⁹F NMR, 2D NMR)

For more complex derivatives of this compound, advanced NMR techniques are indispensable for unambiguous structural assignment.

¹⁹F NMR Spectroscopy : For derivatives containing fluorine atoms, ¹⁹F NMR is a highly sensitive technique used for characterization. scilit.com Fluorine has a wide chemical shift range, making it easier to distinguish between non-equivalent fluorine atoms. In studies of fluorophenyl-based thiazoles, monofluorinated compounds exhibited a single ¹⁹F NMR signal in the region of δ -114.49 to -114.77 ppm. huji.ac.il The presence of fluorine also influences the ¹³C NMR spectrum, causing splitting of adjacent carbon signals. A characteristic doublet is often observed for the ipso-carbon (the carbon directly bonded to fluorine) with a large one-bond coupling constant (¹JCF) in the range of 244–250 Hz. huji.ac.il

2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for establishing the complete bonding network.

COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, typically over two or three bonds, helping to map out ¹H-¹H spin systems within the molecule. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, providing critical information about the molecule's 3D conformation and stereochemistry. youtube.com

These advanced techniques, used in combination, allow for the complete and unambiguous structural elucidation of novel and complex this compound derivatives.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Electron ionization mass spectrometry is a crucial tool for the structural characterization of thiazole derivatives. The fragmentation patterns observed provide valuable information for identifying the compound and understanding its chemical stability. The analysis of related thiazole and semicarbazide structures reveals common fragmentation pathways that are dependent on the nature of the chemical substituents. nih.gov

In the mass spectrometer, the molecular ion peak (M+) is typically observed, confirming the molecular weight of the compound. For sulfur-containing compounds like thiazoles, an M+2 peak is also characteristically present due to the natural abundance of the ³⁴S isotope. sapub.org The fragmentation of thiazole derivatives often involves initial cleavages of the side chains attached to the thiazole ring. sapub.org For this compound, this would likely involve the fragmentation of the semicarbazide moiety.

Common fragmentation pathways for related structures include the loss of small, stable molecules or radicals. For instance, the pyrimidine (B1678525) rings in similar heterocyclic systems have been shown to be more stable than attached thiazole rings during fragmentation. sapub.org The fragmentation of the semicarbazide portion could proceed through cleavage of the N-N or N-C bonds. The thiazole ring itself can undergo cleavage, leading to characteristic fragment ions that help confirm the presence of this core structure. nih.govresearchgate.net

Table 1: Representative Mass Spectrometry Fragmentation Data for Thiazole Derivatives

| Ion Type | m/z Value | Description |

|---|---|---|

| Molecular Ion | Varies | Represents the intact molecule (M+). |

| Isotope Peak | M+2 | Confirms the presence of sulfur. sapub.org |

| Fragment Ion | Varies | Results from cleavage of the semicarbazide side chain. |

This table is a generalized representation based on typical fragmentation patterns of related heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption spectra of this compound derivatives are characterized by electronic transitions involving π, n, and σ electrons. tanta.edu.egyoutube.com

The presence of the conjugated thiazole ring and the semicarbazide group with its lone pairs of electrons (n-electrons) gives rise to specific absorption bands. The most significant transitions for such compounds are typically π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated π systems, such as the thiazole ring. They result in strong absorption bands, usually in the 200-400 nm range. libretexts.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from nitrogen, oxygen, or sulfur atoms) to an anti-bonding π* orbital. youtube.com These are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. libretexts.org

In a study of a related Schiff base, (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide, absorption peaks were calculated and observed in the UV region, specifically at 284 nm and 336 nm in a DMSO solvent. researchgate.net These absorptions are indicative of the electronic transitions within the conjugated system.

Table 2: Typical Electronic Transitions for Thiazole-Containing Chromophores

| Transition Type | Typical Wavelength (λmax) Range | Description |

|---|---|---|

| π → π* | 200 - 400 nm | High-intensity absorption due to excitation of electrons in the conjugated thiazole ring system. libretexts.orglibretexts.org |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crystal structures of various thiazole derivatives reveal that the molecules often adopt nearly planar conformations. nih.govnih.gov For instance, in some N-substituted thiazole derivatives, the central core, including the thiazole ring and adjacent amide groups, can be almost planar, with low root-mean-square (r.m.s.) deviations. researchgate.net

The planarity of the molecule is often influenced by the formation of intramolecular hydrogen bonds. These bonds can create stable, ring-like structures (e.g., S(6) rings) that lock the conformation. researchgate.net The dihedral angle, which describes the twist between different planar fragments of the molecule, is a key parameter. In one N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide crystal structure, the dihedral angles between the central fragment and terminal phenyl rings were found to be 21.58 (7)° and 17.90 (9)°. researchgate.net For this compound, a similar analysis would reveal the degree of planarity between the thiazole ring and the semicarbazide side chain.

Table 3: Selected Crystallographic Conformational Data from Thiazole Derivatives

| Compound | Key Conformational Feature | Dihedral Angle | Reference |

|---|---|---|---|

| Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | Near-planar V-shaped conformation | - | nih.gov |

| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | Three almost planar fragments | 21.58 (7)° and 17.90 (9)° | researchgate.net |

The way molecules are arranged in a crystal, known as crystal packing, is dictated by a network of intermolecular forces. In thiazole derivatives, hydrogen bonding and π–π stacking are the dominant interactions that build the three-dimensional supramolecular architecture. nih.gov

Hydrogen bonds, such as N—H⋯S, N—H⋯O, and C—H⋯O, are commonly observed. researchgate.net These interactions can link molecules into chains or sheets. For example, in the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, molecules form hydrogen-bonded layers parallel to the (100) crystal plane, mediated by N—H⋯S and C—H⋯O bonds. researchgate.net

In addition to hydrogen bonding, π–π stacking interactions between the aromatic thiazole rings of adjacent molecules are crucial for stabilizing the crystal structure. These interactions often lead to the formation of molecular stacks or layers, with typical distances between the interacting rings being in the range of 3.2 to 3.5 Å. nih.gov The combination of these varied intermolecular forces results in a stable and well-defined crystal lattice.

Table 4: Common Intermolecular Interactions in Crystalline Thiazole Derivatives

| Interaction Type | Description | Typical Distance | Reference |

|---|---|---|---|

| Hydrogen Bonding | N—H⋯S, N—H⋯O, C—H⋯O | H⋯Acceptor distance can be as short as 2.25 Å. | nih.govresearchgate.net |

| π–π Stacking | Stacking of thiazole or other aromatic rings. | 3.216 (3) Å to 3.463 (3) Å | nih.gov |

Computational and Theoretical Investigations of 4 Thiazol 2 Yl Semicarbazide and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov For thiazole (B1198619) derivatives, DFT calculations are crucial in understanding their behavior at a quantum mechanical level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. primescholars.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. ajchem-a.com A smaller gap suggests that the molecule is more reactive and can be easily excited. primescholars.com For thiazole derivatives, FMO analysis helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. researchgate.net

The energies of these orbitals are used to calculate various quantum chemical descriptors.

| Orbital | Description | Role in Reactions |

| HOMO | Highest Occupied Molecular Orbital | Electron Donor |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green regions represent neutral electrostatic potential. For thiazole derivatives, MEP analysis can identify the electron-rich and electron-poor areas, providing insights into their intermolecular interactions. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These indices provide a deeper understanding of the molecule's chemical behavior.

Key Quantum Chemical Descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors, derived from DFT calculations, offer a quantitative basis for comparing the reactivity of different 4-(thiazol-2-yl)semicarbazide analogues.

Topological Studies of Molecular Interactions (e.g., ELF, LOL, ALIE, RDG)

Topological analysis of the electron density provides detailed information about the nature of chemical bonds and non-covalent interactions within a molecule. Techniques such as the Electron Localization Function (ELF), a method for mapping electron pair localization, and the Localized Orbital Locator (LOL) are used to visualize and analyze bonding patterns. The Analysis of London and Ingber's Equation (ALIE) and Reduced Density Gradient (RDG) analysis are employed to identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the molecule's structure and interactions with other molecules.

Simulation of Spectroscopic Properties (e.g., Calculated UV-Vis Spectra)

Computational methods can simulate various spectroscopic properties of a molecule, providing valuable data that can be compared with experimental results. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and the electronic transitions responsible for the observed absorption bands can be identified. materialsciencejournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of novel or untested compounds. This approach is instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency.

For analogues of this compound, such as various thiazole derivatives and thiosemicarbazones, QSAR studies have been crucial in elucidating the structural requirements for their biological activities. These models are built using statistical methods like Multiple Linear Regression (MLR) to correlate descriptors—representing steric, electronic, and hydrophobic properties—with activities such as enzyme inhibition or cytotoxicity.

A 2D-QSAR study on 59 thiazole derivatives acting as 5-lipoxygenase inhibitors resulted in a model with a good correlation coefficient (R²) of 0.626. Another QSAR analysis on 45 thiazole analogues as α-glucosidase inhibitors produced a robust model with an R² of 0.9061, indicating a strong correlation between the selected descriptors and the inhibitory activity. For a series of quinolinone-based thiosemicarbazones evaluated against Mycobacterium tuberculosis, a highly predictive QSAR model was developed with an R² of 0.83, suggesting that van der Waals volume and electronic properties are pivotal for their anti-TB activity.

These models undergo rigorous internal and external validation to ensure their statistical significance and predictive power. The insights gained from QSAR analyses guide the rational design of more effective therapeutic agents within the thiazole and semicarbazide (B1199961) chemical classes.

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) technique that provides a deeper understanding of the relationship between the 3D properties of a molecule and its biological activity. In a CoMFA study, a set of structurally related compounds are aligned, and their steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields are calculated at various points on a 3D grid. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model.

For analogues of this compound, CoMFA has been applied to understand how shape and electronic properties influence their interaction with biological targets. For instance, a 3D-QSAR study on a series of thiazolone derivatives acting as Hepatitis C Virus (HCV) NS5B polymerase inhibitors developed a CoMFA model with a high cross-validated q² value of 0.621 and a non-cross-validated r² of 0.950. This indicates a statistically robust model with strong predictive capability. Similarly, a CoMFA model for aromatic thiosemicarbazone analogues as tyrosinase inhibitors was established, providing insights into the steric and electrostatic requirements for enhanced activity.

The results of a CoMFA are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure would likely lead to changes in activity.

Steric Contour Maps : Green contours indicate areas where bulky groups are favorable for activity, while yellow contours show regions where bulk is unfavorable.

Electrostatic Contour Maps : Blue contours identify regions where electropositive groups enhance activity, whereas red contours indicate areas where electronegative groups are preferred.

These visual representations are invaluable for medicinal chemists to rationally design new analogues with improved potency.

Table 1: Statistical Results of CoMFA Models for Thiazole Analogues

| Compound Series | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Reference |

| Thiazolone Derivatives | HCV NS5B Polymerase | 0.621 | 0.950 | 0.685 | |

| Thiazole Derivatives | HCV NS5A Inhibitors | 0.607 | 0.934 | 0.713 | |

| Thieno-pyrimidine Derivatives | TNBC Inhibitors | 0.818 | 0.917 | - |

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that complements and often extends the insights from CoMFA. Like CoMFA, it involves aligning molecules and calculating interaction fields on a 3D grid. However, CoMSIA uses a Gaussian-type function for calculating the distance dependence between the probe atom and the molecule's atoms, which avoids some of the singularities and artifacts present in CoMFA's Lennard-Jones and Coulombic potentials.

A key advantage of CoMSIA is the inclusion of additional descriptor fields beyond steric and electrostatic interactions. These typically include:

Hydrophobic fields : Describing favorable or unfavorable regions for non-polar groups.

Hydrogen-bond donor fields : Identifying areas where H-bond donors are important for activity.

Hydrogen-bond acceptor fields : Highlighting regions where H-bond acceptors are crucial.

In studies of thiazole and thiosemicarbazone analogues, CoMSIA models have proven highly effective. For the same series of thiazolone derivatives targeting HCV NS5B polymerase, the best CoMSIA model yielded a q² of 0.685 and an r² of 0.940, with a predictive r² for the test set of 0.822, demonstrating superior predictive power over the CoMFA model. A study on aromatic thiosemicarbazone analogues as tyrosinase inhibitors also generated a robust CoMSIA model that elucidated the importance of molecular shape, size, and charge in determining inhibitory activity.

CoMSIA contour maps provide a detailed visual guide for structure-based drug design. For example, in a CoMSIA study of thiazole derivatives, hydrophobic contour maps might show yellow regions where hydrophobic substituents are favored and white regions where they are disfavored. Similarly, cyan and purple contours typically represent favorable regions for H-bond donors and acceptors, respectively, while orange and red contours indicate unfavorable areas for these groups. These detailed insights allow for more precise structural modifications to optimize biological activity.

Table 2: Statistical Results of CoMSIA Models for Thiazole Analogues

| Compound Series | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Reference |

| Thiazolone Derivatives | HCV NS5B Polymerase | 0.685 | 0.940 | 0.822 | |

| Thiazole Derivatives | HCV NS5A Inhibitors | 0.516 | 0.960 | 0.939 | |

| Thiazole Derivatives | SDHI Inhibitors | 0.614 | 0.957 | 0.800 | |

| Thieno-pyrimidine Derivatives | TNBC Inhibitors | 0.801 | 0.897 | - |

Coordination Chemistry of 4 Thiazol 2 Yl Semicarbazide and Its Derivatives

Theoretical Studies on Metal Complex Formation and Stability

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricacies of metal-ligand interactions at the molecular level. In the context of 4-(thiazol-2-yl)semicarbazide and its derivatives, theoretical studies provide profound insights into the formation, geometry, and stability of their metal complexes. These computational approaches complement experimental findings and offer predictive power in the design of novel coordination compounds with desired properties. Methodologies such as Density Functional Theory (DFT) are frequently employed to model the electronic structure and energetics of these complexes, providing a detailed understanding of their behavior. dntb.gov.uaekb.eg

Computational Modeling of Coordination Geometries

Theoretical studies on related thiosemicarbazone and thiazole-containing ligands have demonstrated that the coordination geometry around the central metal ion is highly dependent on the nature of the metal, its oxidation state, and the specific substituents on the ligand. nih.gov For instance, DFT calculations have been successfully used to predict octahedral, square-pyramidal, and tetrahedral geometries for various transition metal complexes. dntb.gov.uanih.gov

In a study on metal complexes of sulfaclozine, which features a sulfonamide and a pyrazine (B50134) ring, DFT/B3LYP calculations were used to propose the coordination geometries. The results indicated a trigonal bipyramidal geometry for a Cu(II) complex, octahedral structures for Fe(II), Co(II), and Ni(II) complexes, and a tetrahedral arrangement for a Zn(II) complex. nih.gov These theoretical findings were in good agreement with experimental data. nih.gov

The optimized geometries obtained from such calculations also provide insights into the coordination mode of the ligand. For ligands similar to this compound, computational studies can confirm whether the ligand acts as a bidentate or tridentate chelator and identify the specific donor atoms (e.g., the thiazole (B1198619) nitrogen, the hydrazinic nitrogen, and the sulfur/oxygen of the semicarbazide (B1199961) moiety) involved in bonding to the metal center.

Table 1: Predicted Coordination Geometries of Metal Complexes with Related Ligands from DFT Studies

| Metal Ion | Ligand System | Predicted Geometry | Reference |

| Cu(II) | Sulfaclozine | Trigonal Bipyramidal | nih.gov |

| Fe(II) | Sulfaclozine | Octahedral | nih.gov |

| Co(II) | Sulfaclozine | Octahedral | nih.gov |

| Ni(II) | Sulfaclozine | Octahedral | nih.gov |

| Zn(II) | Sulfaclozine | Tetrahedral | nih.gov |

| VO(IV) | Aminothiazole-derived Schiff base | Square-Pyramidal | dntb.gov.ua |

| Cr(III) | Aminothiazole-derived Schiff base | Octahedral | dntb.gov.ua |

This table is generated based on data from studies on related ligand systems to illustrate the application of computational modeling in determining coordination geometries.

Binding Energy and Stability Constant Calculations

Theoretical calculations are also instrumental in quantifying the thermodynamic stability of metal complexes. Parameters such as binding energy and stability constants (log β) can be computed to assess the strength of the metal-ligand interaction.

Binding Energy Calculations:

Binding energy is a measure of the energy released upon the formation of a complex from its constituent metal ion and ligand(s). A more negative binding energy typically indicates a more stable complex. Quantum chemical calculations can be employed to determine the binding energies between metal ions and ligands like this compound. mdpi.com

For example, a computational study on the binding of various ligands to hydrated metal ions (Ni²⁺, Cu²⁺, Al³⁺, and Fe³⁺) utilized quantum chemical calculations to quantify the binding strength. mdpi.com The study found that the binding strength is influenced by factors such as the nature of the donor atoms and the charge of the metal ion. mdpi.com In a different study involving mixed ligand-metal complexes of 2-hydroxybenzaldehydethiosemicarbazone, a Zn(II) complex exhibited a high binding affinity with a binding energy of -8.1 kJ/mol in a molecular docking simulation. nih.gov

Stability Constant Calculations:

The stability constant (log β) is a thermodynamic quantity that describes the equilibrium of complex formation in solution. While often determined experimentally, theoretical methods can also be used to predict these values. Computational approaches can model the complexation equilibria and provide insights into the factors governing the stability of the complexes in solution.

Studies on various metal-ligand systems have shown a correlation between the calculated binding energies and the experimentally determined stability constants. For instance, the stability constants for a series of transition metal complexes with pyrimidine (B1678525) and sulfonamide drugs were determined spectrophotometrically, and the order of stability was found to be Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II). researchgate.net This trend is often rationalized by the Irving-Williams series, which can be further investigated and explained through computational analysis of the electronic structures of the complexes.

In research on metal chelates of a Schiff-base derivative of 4-aminoantipyrine, potentiometric titrations were used to determine the stability constants. naturalspublishing.com The study found that the formation of the metal complexes was endothermic and entropically favorable. naturalspublishing.com Such thermodynamic parameters can also be calculated using computational methods to provide a more detailed understanding of the driving forces behind complex formation.

Table 2: Representative Stability Constants and Binding Energies for Metal Complexes of Related Ligands

| Metal Ion | Ligand System | Parameter | Value | Method | Reference |

| Zn(II) | 2-hydroxybenzaldehydethiosemicarbazone | Binding Energy | -8.1 kJ/mol | Molecular Docking | nih.gov |

| Cu(II) | Pyrimidine and Sulfonamide Drugs | log β | High | Spectrophotometry | researchgate.net |

| Ni(II) | Pyrimidine and Sulfonamide Drugs | log β | Moderate | Spectrophotometry | researchgate.net |

| Co(II) | Pyrimidine and Sulfonamide Drugs | log β | Moderate | Spectrophotometry | researchgate.net |

| Re(V) | 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | log K₁ | High | Potentiometry | naturalspublishing.com |

| Ce(III) | 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | log K₁ | Moderate | Potentiometry | naturalspublishing.com |

This table presents data from studies on analogous compounds to demonstrate the types of stability parameters that can be determined and calculated for metal complexes.

Investigation of Biological Activities of 4 Thiazol 2 Yl Semicarbazide and Its Derivatives

Research into Antimicrobial Activity

Derivatives of 4-(thiazol-2-yl)semicarbazide have demonstrated a broad spectrum of antimicrobial properties, showing promise in combating various pathogenic bacteria and fungi.

In vitro Studies on Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit varying degrees of inhibitory activity against common pathogens.

For instance, a series of thiazole (B1198619) derivatives were synthesized and tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. ekb.egnih.gov The results, often measured by the minimum inhibitory concentration (MIC), indicate that the antibacterial efficacy can be influenced by the nature of the substituents on the thiazole and semicarbazide (B1199961) framework. nih.gov In some cases, the activity of these synthetic compounds has been found to be comparable to standard antibiotics. mdpi.com

One study reported the synthesis of 2-phenylacetamido-thiazole derivatives, with the most active compound showing favorable MIC values ranging from 1.56 to 6.25 μg/mL against all tested bacterial strains, which included E. coli, P. aeruginosa, B. subtilis, and S. aureus. nih.gov Another study highlighted that thiazolidinone derivatives exhibited antibacterial activity with MIC values ranging from 0.008 to 0.24 mg/mL against various bacteria. nih.gov

Table 1: In vitro Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 µg/mL | nih.gov |

| 2-Phenylacetamido-thiazole derivative | S. aureus | 1.56 - 6.25 µg/mL | nih.gov |

| 2-Phenylacetamido-thiazole derivative | B. subtilis | 1.56 - 6.25 µg/mL | nih.gov |

| 2-Phenylacetamido-thiazole derivative | P. aeruginosa | 1.56 - 6.25 µg/mL | nih.gov |

| Thiazolidinone Derivative 5 | S. Typhimurium | 0.008–0.06 mg/mL | nih.gov |

In vitro Studies on Antifungal Efficacy

The antifungal properties of this compound derivatives have also been a significant area of investigation. These compounds have been tested against a variety of fungal pathogens, including clinically relevant yeasts and molds.

Research has demonstrated that certain thiazole derivatives possess potent antifungal activity against species such as Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.gov For example, a series of newly synthesized thiazole derivatives showed a very strong antifungal effect against clinical C. albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Another study found that some thiazole-based compounds exhibited significant activity against Cryptococcus neoformans and Saccharomyces cerevisiae with MICs ranging from 0.53 to 12.5 µg/mL, while showing moderate activity against Candida albicans. nih.gov

The structural modifications of the parent compound play a crucial role in determining the antifungal potency. The presence of specific substituents can enhance the ability of the molecule to inhibit fungal growth. researchgate.net

Table 2: In vitro Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole derivatives (T1–T9) | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans ATCC 10231 | 3.9 µg/mL | nih.gov |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (31C) | Pathogenic Fungi | 0.0625-4 μg/ml | frontiersin.org |

Research into Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Derivatives of this compound have been explored for their potential to inhibit the growth of this bacterium.

Several studies have synthesized and evaluated thiazole derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. tandfonline.comnih.gov For instance, a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives were synthesized, with one compound exhibiting a high potency with an MIC of 1.6 µg/mL, which is comparable to standard antitubercular drugs. tandfonline.com Another study on thiadiazole-linked thiazole derivatives identified a compound with a significant MIC value of 7.1285 μg/ml against M. tuberculosis. nih.govkthmcollege.ac.in These findings suggest that the thiazole-semicarbazide scaffold is a promising starting point for the development of new antitubercular drugs.

Table 3: In vitro Antitubercular Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivative (6c) | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | tandfonline.com |

| Thiadiazole-linked thiazole derivative (5l) | Mycobacterium tuberculosis H37Ra | 7.1285 µg/mL | nih.govkthmcollege.ac.in |

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | Mycobacterium tuberculosis H37Rv | 1 µM - 61.2 µM | nih.gov |

Research into Anticancer/Antitumor Activity

In addition to their antimicrobial properties, this compound and its derivatives have been a focus of anticancer research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.

In vitro Cytotoxicity Studies against Cancer Cell Lines

Numerous in vitro studies have been conducted to assess the cytotoxic effects of these compounds against a panel of human cancer cell lines. These cell lines include those from breast cancer (MCF-7), liver cancer (HepG-2), and others. researchgate.netscielo.brmdpi.com

The results of these studies, typically expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicate that certain derivatives possess significant cytotoxic activity. For example, one study found that a synthesized thiazole derivative exhibited potent antiproliferative activity against MCF-7 and HepG2 cells, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com Another investigation into thiazole heterocycles showed moderate cytotoxicity against HL60 and MCF-7 cell lines with an IC50 range of 43-76 µM. scielo.br The antiproliferative effect is often attributed to the induction of apoptosis in the cancer cells. researchgate.net

Table 4: In vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazole derivative (4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | mdpi.com |

| Thiazole derivative (4c) | HepG-2 (Liver Cancer) | 7.26 ± 0.44 µM | mdpi.com |

| Thiazole heterocycle (2h) | HL60 (Promyelocytic Leukemia) | 43 µM | scielo.br |

| Thiazole heterocycles (2d, 2f, 2h) | MCF-7 (Breast Cancer) | 43-76 µM | scielo.br |

| N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine | MCF-7 (Breast Cancer) | 1.24 µM | nih.gov |

| N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-5-p-tolylazo-thiazol-2-yl)-hydrazine | HepG-2 (Liver Cancer) | 3.61 µM | nih.gov |

Molecular Docking Investigations of Anticancer Mechanisms

To understand the potential mechanisms underlying the anticancer activity of this compound derivatives, molecular docking studies have been employed. These computational techniques help to predict the binding interactions between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme.

A key target that has been investigated is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation and is often overexpressed in various cancers. Molecular docking studies have suggested that some thiazole derivatives can fit into the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. nih.govdovepress.com For instance, the docking of novel quinazoline-based thiazole derivatives into the EGFR kinase active sites revealed potential binding mechanisms. nih.gov These in silico findings provide a rationale for the observed cytotoxic effects and guide the design of more potent and selective anticancer agents based on the this compound scaffold.

Research into Anticonvulsant Activity

The therapeutic potential of compounds incorporating the this compound backbone has been explored in the context of epilepsy, a prevalent chronic neurological disorder. Research has focused on synthesizing derivatives and evaluating their ability to counteract seizures in established preclinical models.

In vivo Models for Anticonvulsant Evaluation (e.g., MES, scPTZ tests in mice/rats)

The primary screening of novel anticonvulsant agents often involves two well-established in vivo models: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES model is considered an indicator of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies agents that can raise the seizure threshold, which is typical for drugs used to treat absence seizures. nih.govresearchgate.net

A series of novel thiazolidin-4-one substituted thiazoles were subjected to both MES and scPTZ evaluations to determine their antiepileptic potential. biointerfaceresearch.com Similarly, other studies have consistently used these two models to assess the anticonvulsant activities of newly synthesized derivatives containing thiazole and semicarbazone-like moieties. nih.govresearchgate.netnih.gov For instance, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which share structural similarities, were evaluated using MES and scPTZ models in mice. nih.govresearchgate.net The majority of these compounds demonstrated notable anti-MES activity. nih.govresearchgate.net

In one study, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) was evaluated in a model of chronic epileptogenesis induced by pentylenetetrazole (PTZ kindling) and showed high anticonvulsant activity. mdpi.com Another investigation of thiazole-bearing 4-thiazolidinones identified several derivatives with excellent anticonvulsant effects in both MES and scPTZ tests. mdpi.com For example, compound Ib (5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one) significantly reduced the percentage of mice experiencing tonic seizures by 21.4% and decreased the duration of tonic extension and clonic seizures by 3 and 2.9 times, respectively, in the MES model. mdpi.com In the scPTZ model, compound IIj ((2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester) demonstrated profound effects, including a 6.8-fold reduction in the number of clonic-tonic convulsions and a 6.9-fold decrease in the duration of the convulsive period. mdpi.com

The neurotoxicity of these compounds is typically assessed using the rotarod test, which measures motor coordination. A compound is considered neurotoxic if the animal is unable to maintain its balance on the rotating rod for a specified time. nih.govresearchgate.netbiointerfaceresearch.com

Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives in MES and scPTZ Models

| Compound ID | Test Model | Key Findings | Reference |

| PTT6 | MES & scPTZ | Identified as the most active derivative in its series. | biointerfaceresearch.com |

| Les-6222 | PTZ-kindling | Demonstrated high anticonvulsant activity. | mdpi.com |

| Ib | MES | Reduced tonic seizures by 21.4%; decreased duration of tonic and clonic phases. | mdpi.com |

| IId | MES & scPTZ | Showed excellent anticonvulsant activity. | mdpi.com |

| IIj | scPTZ | Reduced clonic-tonic convulsions per animal by 6.8 times; decreased convulsive period duration by 6.9 times. | mdpi.com |

| Compound 24 | MES & scPTZ | Active at 30 mg/kg in MES test and 100 mg/kg in scPTZ test. | nih.gov |

| Compound 4g | MES & scPTZ | ED₅₀ values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). | nih.govresearchgate.net |

Structural Features Correlated with Anticonvulsant Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticonvulsant potency of this compound derivatives. Research indicates that the anticonvulsant activity of thiazole-containing compounds is significantly influenced by the nature and position of substituents on associated phenyl rings. biointerfaceresearch.commdpi.com

For a series of thiazolidin-4-one substituted thiazoles, the derivative PTT6 (2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) was identified as the most active compound. biointerfaceresearch.com This suggests that the presence of a 4-nitrophenyl group at the 2-position of the thiazolidin-4-one ring and a 4-phenylthiazole moiety contributes favorably to its anticonvulsant profile. biointerfaceresearch.com

In another series of thiazole-bearing 4-thiazolidinones, specific substitutions were found to enhance activity. mdpi.com

For 2-(thiazol-2-ylimino)-thiazolidin-4-one derivatives: The presence of a nitro group at the meta-position of the benzylidene fragment (as in compound Ib ) was associated with high activity in the MES test. mdpi.com

For 2,4-dioxo-thiazolidine derivatives: An N-(2-trifluoromethylphenyl)acetamide substituent (compound IId ) or an acetic acid ethyl ester group (compound IIj ) resulted in excellent activity in both MES and scPTZ models. mdpi.com

The general structural requirements for anticonvulsant activity in many heterocyclic compounds, including thiazoles, often align with a pharmacophore model that includes a hydrophobic aryl ring, a hydrogen-bonding domain, and an electron-donor group. biointerfaceresearch.com The ability of the thiazole moiety to act as a constrained pharmacophore at a receptor site is considered a contributor to its anticonvulsant effects. biointerfaceresearch.com Furthermore, substitutions that increase the lipophilicity of the molecule, such as halo groups, can enhance anticonvulsant activity, potentially by improving passage across the blood-brain barrier. nih.gov

Research into Enzyme Inhibitory Activities

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in human disease, including monoamine oxidases, cholinesterases, and tyrosinase.

Monoamine Oxidase (MAO) Inhibition Studies (e.g., MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors are of particular interest for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Several studies have synthesized and evaluated thiazole and semicarbazone analogues for their MAO inhibitory potential. nih.govresearchgate.net

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and evaluated as inhibitors of human MAO-A and MAO-B. The results indicated that the hydrazothiazole nucleus, bearing a phenyl ring with a meta-nitro group, is a key pharmacophoric feature for achieving selective and reversible inhibition of MAO-B. nih.gov Similarly, other research on thiazole derivatives has identified compounds with potent and selective MAO-B inhibitory activity, with some showing IC₅₀ values in the nanomolar range. researchgate.net For example, one [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative displayed an IC₅₀ value of 3.8 nM for human MAO-B. researchgate.net

In a study of various semicarbazone, thiosemicarbazone, and thiazole derivatives, compounds 3d and 3j were found to be active against MAO-B with IC₅₀ values of 9.952 ± 1.831 µM and 3.5 ± 0.7 µM, respectively. nih.gov Another study focusing on novel thiosemicarbazone derivatives identified compounds 2b and 2h as highly effective MAO-B inhibitors, with IC₅₀ values of 0.042 ± 0.002 µM and 0.056 ± 0.002 µM, respectively, which were comparable to the reference drug Selegiline. mdpi.com

Table 2: MAO-B Inhibitory Activity of Selected Thiazole and Semicarbazone Derivatives

| Compound Class/ID | Target Enzyme | IC₅₀ Value (µM) | Reference |

| [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative | MAO-B | 0.0038 | researchgate.net |

| Thiazole derivative 3d | MAO-B | 9.952 | nih.gov |

| Thiazole derivative 3j | MAO-B | 3.5 | nih.gov |

| Thiosemicarbazone 2b | MAO-B | 0.042 | mdpi.com |

| Thiosemicarbazone 2h | MAO-B | 0.056 | mdpi.com |

Cholinesterase (ChE) Inhibition Studies (e.g., AChE, BuChE)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov The thiazole scaffold has been incorporated into various molecular designs to target these enzymes.

A study of benzimidazole-based thiazole derivatives revealed that all 24 synthesized analogues exhibited good inhibitory potential against both AChE and BuChE. nih.gov The IC₅₀ values ranged from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and from 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. nih.gov Several of these compounds were more potent than the standard drug Donepezil. nih.gov Another investigation into benzothiazolone derivatives also showed effective inhibition of cholinesterases, with most compounds showing a preference for BuChE over AChE. mdpi.com Compound M13 was the most potent BuChE inhibitor with an IC₅₀ value of 1.21 µM. mdpi.com

Research on 3-thiadiazolyl- and thioxo-1,2,4-triazolylcoumarin derivatives also identified potent cholinesterase inhibitors. Compound 4b was the most active, with a Kᵢ value of 0.028 ± 0.002 μM and higher selectivity for AChE over BuChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | Target Enzyme | IC₅₀ / Kᵢ Range | Most Potent Compound (IC₅₀ / Kᵢ) | Reference |

| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 µM | Analogue 16 & 21 (specific values not stated) | nih.gov |

| Benzimidazole-based thiazoles | BuChE | 0.20 - 14.20 µM | Analogue 16 & 21 (specific values not stated) | nih.gov |

| Benzothiazolone derivatives | BuChE | Not specified | M13 (IC₅₀ = 1.21 µM) | mdpi.com |

| Triazolylcoumarin derivatives | AChE | Not specified | 4b (Kᵢ = 0.028 µM) | nih.gov |

Tyrosinase Inhibition Investigations

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics for skin whitening and in the food industry to prevent browning. rsc.orgnorthumbria.ac.uk Thiosemicarbazones, which are structurally related to the semicarbazide moiety, have been extensively studied as potent tyrosinase inhibitors, with many derivatives showing IC₅₀ values below 1 µM. rsc.orgscispace.com

The inhibitory activity of these compounds is strongly linked to their structure. For instance, the sulfur atom in the thiosemicarbazide (B42300) moiety is considered crucial for biological activity. scispace.com The substitution pattern on the aromatic ring also plays a significant role. In a series of 4-O-substituted benzaldehyde thiosemicarbazones, the most active inhibitor had an IC₅₀ of 0.34 µM. scispace.com Another study identified a resorcinyl-thiazole derivative, thiamidol, as a highly potent inhibitor of human tyrosinase with an IC₅₀ of 1.1 µmol/L, though it was a weak inhibitor of mushroom tyrosinase. northumbria.ac.uk This highlights the importance of the enzyme source in such studies.

In a different investigation, newly synthesized thiazolidin-2-imine compounds (4a and 4b ) showed strong inhibitory activity against mushroom tyrosinase, with IC₅₀ values of 1.151 ± 1.25 µM and 2.079 ± 0.87 µM, respectively. These values indicated significantly greater potency than the standard inhibitor, kojic acid (IC₅₀ = 16.031 ± 1.27 µM). researchgate.net

Research into Antioxidant Activity

The investigation into the antioxidant properties of this compound derivatives has revealed a promising area of research. The core structure is amenable to various substitutions, leading to compounds with significant potential to combat oxidative stress. Studies have shown that the antioxidant capacity is often linked to other biological activities, such as anti-inflammatory effects. nih.govresearchgate.net

Research has demonstrated that certain thiazolyl-carbonyl-thiosemicarbazides exhibit notable anti-inflammatory and antioxidant effects. nih.gov These compounds were found to mitigate oxidative stress in biological models. nih.govresearchgate.net The mechanism of action for some derivatives is thought to involve the reduction of nitric oxide (NO) synthesis, which plays a role in oxidative damage. nih.gov

The antioxidant potential of thiazole derivatives is often evaluated using various in vitro assays. A study on (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to quantify their antioxidant capabilities. pensoft.net Similarly, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their antioxidant activities, alongside other biological effects. nih.gov Another research avenue has focused on thiazolyl–catechol compounds, which were assessed through a battery of tests including antiradical assays, electron transfer evaluations, and ferrous ion chelation methods, indicating multiple mechanisms of antioxidant action. mdpi.com

The structural features of these derivatives play a crucial role in their antioxidant activity. For instance, the incorporation of phenolic fragments into the thiazole structure has been explored to enhance these properties. mdpi.com The presence of hydroxyl groups on aromatic rings attached to the thiazole nucleus can significantly contribute to radical scavenging. Furthermore, computational studies, such as analyzing the bond dissociation energy (BDE) of phenolic OH groups, help in understanding how different substituents on the thiazole ring influence the antioxidant potential of the entire molecule. mdpi.com

Table 1: Summary of Research on Antioxidant Activity of this compound Derivatives

| Derivative Class | Key Findings | Assay/Method Used | Reference |

|---|---|---|---|

| Thiazolyl-carbonyl-thiosemicarbazides | Demonstrated good anti-inflammatory and antioxidant effects; reduced oxidative stress. | In vivo inflammation model | nih.govresearchgate.net |